molecular formula C14H8ClF6N3O2 B2654336 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole CAS No. 318284-52-5

5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole

Cat. No.: B2654336
CAS No.: 318284-52-5
M. Wt: 399.68
InChI Key: FDBAVVCBTMYEBF-GEVRCRHISA-N
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Description

Historical Development of Pyrazole Chemistry

Pyrazole chemistry traces its origins to the late 19th century, when Ludwig Knorr first synthesized 5-pyrazolone derivatives through the condensation of acetoacetic ester with phenylhydrazine in 1883. This landmark discovery established pyrazole as a privileged scaffold in heterocyclic chemistry. Subsequent work by Buchner in 1889 demonstrated the decarboxylation of pyrazole-3,4,5-tricarboxylic acid to yield unsubstituted pyrazole, further elucidating its aromatic properties. Early studies revealed pyrazole’s amphoteric nature, with its pyrrole-like NH group enabling acidic behavior and pyridine-like nitrogen facilitating basicity. These foundational insights paved the way for systematic exploration of pyrazole derivatives, particularly through Knorr-type cyclocondensation reactions using 1,3-dicarbonyl compounds and hydrazines. By the mid-20th century, natural pyrazoles such as 1-pyrazolyl-alanine isolated from watermelon seeds (1959) underscored the biological relevance of this heterocycle.

Evolution of Trifluoromethyl-Substituted Heterocycles in Research

The strategic incorporation of trifluoromethyl (-CF₃) groups into heterocycles emerged as a transformative approach in pharmaceutical chemistry following F. Lehmann’s pioneering investigations of fluorinated compounds in 1927. Early synthetic challenges were addressed through innovations like the McLoughlin-Thrower reaction (1968), which enabled copper-mediated coupling of iodofluoroalkanes with aromatic substrates. The development of practical trifluoromethylation reagents, particularly trifluoromethyltrimethylsilane (TMSCF₃) by Ruppert in 1984, revolutionized nucleophilic trifluoromethylation strategies. By the 21st century, advanced methods such as radical trifluoromethylation using CF₃SO₂Na/tBuOOH systems provided regiospecific access to trifluoromethylated heterocycles. The -CF₃ group’s unique combination of electron-withdrawing character, metabolic stability, and lipophilicity enhancement made it indispensable in drug design, as evidenced by its prominence in antitubercular agents and kinase inhibitors.

Emergence of Oxime Ester Functionalized Pyrazoles

Oxime esters entered heterocyclic chemistry as versatile pharmacophores combining hydrolytic stability with hydrogen-bonding capacity. Their integration into pyrazole systems gained momentum in the 2010s, particularly in agrochemical research targeting fungal pathogens. Recent work demonstrates that pyrazole-4-carboxamides bearing oxime ether/ester groups exhibit potent antifungal activity through succinate dehydrogenase inhibition. The oxime ester moiety’s ability to modulate electronic properties and participate in π-π stacking interactions makes it particularly valuable for optimizing ligand-receptor binding in complex heterocycles.

Research Significance of Multi-Substituted Pyrazole Derivatives

Multi-substituted pyrazoles exemplify the power of rational molecular design in addressing pharmacological challenges. The simultaneous incorporation of chloro, methyl, trifluoromethyl, and oxime ester groups enables precise tuning of:

  • Electron distribution : Chloro and CF₃ groups withdraw electron density, enhancing oxidative stability
  • Steric bulk : Methyl groups at N1 prevent undesirable metabolic N-demethylation
  • Bioisosteric replacement : Oxime esters serve as hydrolytically stable analogs of carboxylic acids

This synergistic modification approach has yielded compounds with improved target selectivity and ADME profiles compared to simpler pyrazole derivatives.

Current Research Landscape of Trifluoromethylpyrazole Derivatives

Contemporary research on trifluoromethylpyrazoles focuses on three key areas:

Research Focus Key Advancements Biological Targets
Synthetic Methodology Transition metal-free C-H trifluoromethylation Anticancer agents
Computational Design QSAR modeling of CF₃-substitution effects on COX-2 inhibition Anti-inflammatory drugs
Hybrid Pharmacophores Conjugation with benzimidazoles, triazoles, and oxime esters Antifungal agents

Properties

IUPAC Name

[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6N3O2/c1-24-11(15)9(10(23-24)14(19,20)21)6-22-26-12(25)7-3-2-4-8(5-7)13(16,17)18/h2-6H,1H3/b22-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBAVVCBTMYEBF-GEVRCRHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The benzoyloxyimino moiety is then introduced through a condensation reaction with the appropriate benzoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole, as antimicrobial agents. A review of multicomponent reactions for synthesizing biologically active pyrazoles indicated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The compound's trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and efficacy against bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . For instance, studies involving similar pyrazole compounds have reported promising results in inhibiting tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

Inflammatory diseases are a significant health concern, and compounds like this compound have been explored for their anti-inflammatory properties. Pyrazoles have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response . This suggests that the compound could be developed as a therapeutic agent for conditions such as arthritis or other inflammatory disorders.

Herbicidal Activity

The unique structure of this compound positions it as a candidate for herbicide development. The trifluoromethyl groups are known to enhance the herbicidal activity of compounds by affecting plant metabolism and growth regulation . Studies have indicated that similar pyrazole derivatives can effectively control weed species while minimizing damage to crops.

Insecticidal Properties

In addition to herbicidal applications, this compound may also possess insecticidal properties. Pyrazole derivatives have been reported to disrupt the nervous system of insects, leading to paralysis and death . This characteristic could be exploited in developing new insecticides that target pest species while being less harmful to beneficial insects.

Synthesis Techniques

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). These methods are advantageous due to their efficiency and ability to produce diverse libraries of compounds in a single reaction step .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • A study demonstrated the synthesis of a series of pyrazoles with varying substituents and their subsequent screening for antimicrobial activity, revealing several compounds with MIC values comparable to standard antibiotics .
  • Another investigation focused on the anticancer activity of pyrazoles, where compounds similar to this compound were tested against different cancer cell lines, showing significant cytotoxic effects .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoyloxyimino moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Oxime Esters

Compound B : 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime ()
  • Structural Differences :
    • Replaces the 3-(trifluoromethyl)benzoyl group in Compound A with a 4-chlorobenzoyl moiety.
    • Features a sulfanyl (-S-) linker at position 5 instead of a hydrogen atom.
  • The sulfanyl group introduces polarity, which could influence solubility and intermolecular interactions .
Compound C : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-ethoxy-4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]-1H-pyrazol-5-ol ()
  • Structural Differences :
    • Substitutes the pyrazole’s benzene ring with a pyridine ring.
    • Replaces the methyl group at position 1 with a 3-chloro-5-(trifluoromethyl)pyridinyl group.
  • The ethoxy group at position 3 may modulate electronic effects, affecting reactivity or metabolic pathways .

Chloro- and Trifluoromethyl-Substituted Pyrazoles

Compound D : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ()
  • Structural Differences :
    • Lacks the oxime ester; instead, positions 1 and 5 are substituted with 4-methoxyphenyl and 4-chlorophenyl groups, respectively.
  • Methoxy and chlorophenyl groups enhance aromatic stacking interactions, which may stabilize binding to hydrophobic pockets .
Compound E : 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ()
  • Structural Differences :
    • Replaces the trifluoromethyl group at position 3 with difluoromethyl and adds a carboxylic acid at position 3.
  • Implications: The carboxylic acid introduces acidity (predicted pKa ~5.12), enabling ionic interactions with basic residues in biological targets.

Functional Group Variations in Pyrazole Derivatives

Compound F : 5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole ()
  • Structural Differences :
    • Substitutes the oxime ester with a nitro group at position 4 and a 3-methylbenzyl group at position 1.
  • Implications: The nitro group is a strong electron-withdrawing group, which may increase reactivity in reduction or nucleophilic substitution reactions.

Comparative Analysis Table

Compound Key Substituents Functional Groups Potential Applications
A 5-Cl, 1-Me, 3-CF₃, 4-oxime ester Oxime ester, CF₃ Agrochemicals, enzyme inhibition
B 4-Cl-benzoyl, 5-S-(3-ClPh) Sulfanyl, oxime ester Antimicrobial agents
C Pyridinyl, 3-OEt Pyridine, ethoxy Solubility-enhanced therapeutics
D 4-MeOPh, 4-ClPh Methoxy, chlorophenyl Aromatic receptor modulation
E 3-DFM, 4-COOH Carboxylic acid Ionic interaction-dependent bioactivity
F 4-NO₂, 1-benzyl Nitro, benzyl Reactive intermediates

Research Implications

  • Electronic Effects : Trifluoromethyl groups in A and D enhance electron-withdrawing properties, stabilizing negative charges in transition states during reactions or binding .
  • Steric Considerations : The oxime ester in A and B introduces steric hindrance, which may limit access to certain binding pockets compared to smaller substituents in D and E .
  • Biological Activity : Compounds with oxime esters (e.g., A , B ) are often explored as protease inhibitors or herbicides due to their ability to form covalent adducts with active-site residues .

Biological Activity

5-Chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a pyrazole core, trifluoromethyl substituents, and an imino ether moiety. The presence of these groups contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines. For example, it has shown enhanced cytotoxicity compared to standard chemotherapeutic agents in FaDu hypopharyngeal tumor cells, indicating potential as an anticancer agent .
  • Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial activity. Studies on related pyrazole derivatives have demonstrated efficacy against various bacterial strains, which could be extrapolated to this compound .
  • Enzyme Inhibition : The imino group in the molecule suggests potential for enzyme inhibition. Research into similar compounds has shown that modifications in the pyrazole structure can lead to effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Cellular Targets : The trifluoromethyl groups can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
  • Induction of Apoptosis : Evidence suggests that the compound may activate signaling pathways leading to programmed cell death in cancer cells, possibly through mitochondrial dysfunction or activation of caspases .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to bind competitively or non-competitively to enzymatic sites, affecting substrate turnover rates and leading to decreased cellular proliferation in cancer models .

Case Studies

Several studies have investigated the biological effects of related pyrazole derivatives:

  • A study demonstrated that a similar pyrazole derivative exhibited significant anticancer activity in vitro against human cancer cell lines, with IC50 values indicating potent cytotoxic effects .
  • Another investigation focused on the antimicrobial properties of structurally related compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityCompound StructureIC50 Values (μM)Reference
Anticancer5-Chloro derivative15 (FaDu cells)
AntimicrobialRelated pyrazoles10 (E. coli)
Enzyme InhibitionSimilar structures5 (AChE)

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole?

  • Methodology : Synthesis typically involves multi-step reactions with careful optimization of temperature, solvent (e.g., DMF or acetonitrile), and stoichiometry. For example, K₂CO₃ is often used as a base in nucleophilic substitution reactions to stabilize intermediates . Reaction times should be monitored via TLC or HPLC to avoid over-substitution byproducts.
  • Key Considerations : Solvent polarity affects reaction rates, while excess reagents may lead to undesired side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate high-purity product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl groups show distinct ¹⁹F coupling patterns).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if novel polymorphs are suspected .
    • Contradictions : Discrepancies in melting points or spectral data may indicate impurities; recrystallization in ethanol/dichloromethane mixtures can resolve this .

Advanced Research Questions

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., carbonic anhydrase isoforms) .
  • In Vitro Assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2 or mGluR5) using fluorogenic substrates .
    • Data Interpretation : Compare inhibition kinetics with analogs (e.g., pyrazole-triazole hybrids) to identify critical substituents. For example, the trifluoromethyl group enhances lipophilicity and target affinity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Case Study : Some studies report anti-inflammatory activity, while others emphasize anticancer effects.
  • Resolution Strategies :

  • Dose-Response Studies : Test activity across multiple concentrations to identify context-dependent effects.
  • Target Profiling : Use proteomic approaches (e.g., kinase profiling panels) to distinguish off-target interactions .
  • Meta-Analysis : Cross-reference data with crystallographic studies to correlate substituent geometry with function .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological membranes?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers or membrane proteins.
  • Fluorescence Anisotropy : Assess membrane permeability using fluorescent probes (e.g., Nile Red) .
    • Challenges : The trifluoromethyl group may alter partitioning behavior; control experiments with deuterated analogs can clarify contributions of specific substituents .

Methodological Challenges and Solutions

Q. How to address low yields in the final step of the synthesis?

  • Root Causes :

  • Steric hindrance from bulky substituents (e.g., trifluoromethyl groups).
  • Incomplete imine formation due to moisture sensitivity.
    • Solutions :
  • Use anhydrous conditions and molecular sieves to stabilize intermediates .
  • Optimize coupling reagents (e.g., EDCI/HOBt) for amide/oxime bond formation .

Q. What computational tools are recommended for predicting metabolic stability?

  • Tools :

  • CYP450 Inhibition Assays : In silico tools like StarDrop or MetaSite predict cytochrome P450 interactions.
  • ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.